Home > Products > Building Blocks P1628 > Spiro[chroman-2,1'-cyclobutan]-4-one
Spiro[chroman-2,1'-cyclobutan]-4-one - 934554-40-2

Spiro[chroman-2,1'-cyclobutan]-4-one

Catalog Number: EVT-1716561
CAS Number: 934554-40-2
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Development of efficient synthetic routes: Exploring various synthetic strategies, including those mentioned in [1], [], [], and [18], to access spiro[chroman-2,1'-cyclobutan]-4-one and its diverse derivatives.

Spiro[chroman-2,4′-piperidin]-4(3H)-one Derivatives

  • Compound Description: This class of compounds incorporates a piperidine ring at the spiro junction of the chroman-4-one scaffold. These derivatives were investigated for their anti-tuberculosis activity against Mycobacterium tuberculosis (Mtb) H37Ra strain. One notable compound, PS08, exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) value of 3.72 μM. [, ]

3-Chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-one

  • Compound Description: This compound, synthesized from spiro 4′-methylcyclohexan-1′,2-chroman-4-one and thionyl chloride, serves as a versatile intermediate for generating various spirochroman derivatives. [] Notably, it exhibits promising anticancer activity against lung (A549), prostate (PC3), and pancreatic (PACA2) cancer cell lines, demonstrating comparable or even superior potency to the reference drug Doxorubicin. []

2-Methyl-3′-(4-methylphenyl)-4′-(2-nitrophenyl)-4′H-spiro[chroman-3,5′-isoxazol]-4-one

  • Compound Description: This compound features an isoxazole ring spiro-fused to the chromanone moiety at the 3-position. Crystallographic analysis reveals that the isoxazole ring adopts an envelope conformation and is nearly perpendicular to the chromanone system and the 4-nitrophenyl moiety. []

Spiro[chromene-indolo[2,1-b]quinazoline] and Spiro[indolo[2,1-b]quinazoline-pyrano[3,2-c]chromene] Derivatives

  • Compound Description: These compounds, synthesized via a sequential Knoevenagel/Michael/intramolecular cyclization sequence, represent a class of complex heterocycles incorporating chromene and indolo[2,1-b]quinazoline moieties. These derivatives demonstrated antitumor activity against various cancer cell lines, including pancreatic, breast, and prostate cancer cells. []

Spiro[1,3‐benzoxathiole‐2,1′‐cyclohex‐2′‐en]‐4′‐one 3,3‐Dioxides (Sulfogriseofulvins)

  • Compound Description: These compounds are sulfone analogues of the naturally occurring antifungal agent griseofulvin. They are synthesized via Diels-Alder reactions of substituted 2-alkylidene-1,3-benzoxathiole 1,1-dioxides with dienes. While exhibiting antifungal activity, their potency was found to be lower than griseofulvin. [, ]
Overview

Spiro[chroman-2,1'-cyclobutan]-4-one is a spirocyclic compound distinguished by its unique structure, where a chroman ring is fused with a cyclobutanone ring through a shared carbon atom. This compound is part of the broader category of spirocyclic compounds, which are characterized by their conformational rigidity and three-dimensional architecture. Such properties make spiro[chroman-2,1'-cyclobutan]-4-one valuable in medicinal chemistry and drug discovery due to its potential biological activities and applications in synthesizing complex organic molecules.

Source and Classification

Spiro[chroman-2,1'-cyclobutan]-4-one is classified under the chemical family of spirocyclic compounds. Its IUPAC name reflects its structure, indicating the presence of both chroman and cyclobutanone moieties. The compound has been studied for various applications in scientific research, including its roles as an antioxidant and its potential pharmacological properties such as anticancer and neuroprotective activities .

Synthesis Analysis

Methods

The synthesis of spiro[chroman-2,1'-cyclobutan]-4-one typically involves cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For example, cyclization can occur between a chroman derivative and a cyclobutanone moiety using Lewis acids such as aluminum chloride or boron trifluoride.

Technical Details

  • Starting Materials: Chroman derivatives and cyclobutanones.
  • Reagents: Lewis acids (e.g., aluminum chloride).
  • Conditions: Acidic or basic environments to facilitate cyclization.
  • Yield Optimization: Industrial methods may utilize continuous flow reactors to enhance yield and purity while adopting green chemistry principles to minimize environmental impact.
Molecular Structure Analysis

Structure

The molecular structure of spiro[chroman-2,1'-cyclobutan]-4-one features:

  • A chroman ring system (benzopyran) fused to a cyclobutane.
  • A ketone functional group at the 4-position of the spiro compound.

Data

The molecular formula is C12H12OC_{12}H_{12}O, with a molecular weight of approximately 188.22 g/mol. The structural configuration contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-2,1'-cyclobutan]-4-one undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide to yield spirocyclic ketones or carboxylic acids.
  • Reduction: Reduction with lithium aluminum hydride or sodium borohydride converts the ketone group to an alcohol.
  • Substitution: Nucleophilic substitution reactions occur at the chroman ring, especially at positions activated by electron-withdrawing groups.

Technical Details

Common reagents include:

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Halogenating agents and nucleophiles like amines.

Major products from these reactions include:

  • Oxidation products such as spirocyclic ketones.
  • Reduction products like spirocyclic alcohols.
  • Substituted derivatives from nucleophilic substitutions .
Mechanism of Action

The mechanism of action for spiro[chroman-2,1'-cyclobutan]-4-one involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects. This interaction can lead to significant biological outcomes, including potential therapeutic benefits in treating diseases related to oxidative damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its structural characteristics, influencing both its physical properties and potential applications in synthesis.

Applications

Spiro[chroman-2,1'-cyclobutan]-4-one has diverse applications across multiple scientific fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for antioxidant properties and potential modulation of biological pathways.
  • Medicine: Explored for pharmacological properties including anticancer, antidiabetic, and neuroprotective activities.
  • Industry: Utilized in developing new materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals .
Introduction to Spirocyclic Chromanone Scaffolds in Medicinal Chemistry

Spirocyclic chromanones represent a structurally distinctive class of compounds gaining prominence in modern drug discovery due to their three-dimensional complexity and proven bioactivity. These hybrid architectures merge the benzopyranone pharmacophore – recognized for its diverse pharmacological profile – with spiro-fused ring systems that confer enhanced structural rigidity and novel spatial orientations. The specific compound Spiro[chroman-2,1'-cyclobutan]-4-one exemplifies this class, featuring a chroman-4-one core (2,3-dihydro-1-benzopyran-4-one) fused at the C2 position via a spiro junction to a cyclobutane ring. This configuration imposes significant conformational constraints absent in planar chromone or flavone systems, profoundly influencing its intermolecular interactions with biological targets. The ketone functionality at the 4-position and the spirocyclic bridge create unique electronic and steric environments exploitable in rational drug design. Emerging evidence positions such spirochromanones as versatile intermediates for synthesizing complex bioactive molecules across therapeutic areas, including metabolic disorders, oncology, and infectious diseases, leveraging their ability to engage targets through well-defined three-dimensional binding modes [3] [7].

Historical Evolution of Spiro[chroman-2,1'-cyclobutan]-4-one in Drug Discovery

The documented history of Spiro[chroman-2,1'-cyclobutan]-4-one (CAS: 934554-40-2) reflects its emergence as a strategically valuable building block rather than a natural product. Initially accessed through classical condensation strategies, its synthesis was enabled by adaptations of the Kabbe condensation reaction. This method typically involves reacting 2-hydroxyacetophenones with cyclic ketones under basic conditions, forming the spiro junction through enolization, aldol condensation, and subsequent cyclodehydration [3]. Advances in synthetic methodology later provided more efficient and stereocontrolled routes, facilitating broader exploration of its chemical space. Commercial availability of the scaffold (e.g., Fluorochem, Arctom Scientific) since the mid-2010s, typically at 95% purity, marked a pivotal point, accelerating its adoption in pharmaceutical research [2] [4]. While not yet the core of a marketed drug, its structural analogs, particularly the isosteric spiro[chromane-2,4'-piperidine]-4-one, have demonstrated significant preclinical promise. Notably, derivatives based on this related spiro-piperidine scaffold have advanced as potent GPR119 agonists for type 2 diabetes (e.g., compound (R)-29, EC₅₀ = 54 nM) and as TRPM8 antagonists, validating the general spirochromanone pharmacophore for targeting metabolically relevant GPCRs and ion channels [3] [5]. The cyclobutane variant's compact rigidity offers distinct advantages over larger spirocycles (e.g., piperidine), driving ongoing investigation into its specific structure-activity relationships (SAR).

Table 1: Key Historical Milestones for Spiro[chroman-2,1'-cyclobutan]-4-one

Time PeriodDevelopmentSignificance
Pre-2010Development of Kabbe Condensation & Analogous MethodsEnabled initial synthetic access to spirochromanones, including cyclobutane variants.
~2010Identification of Bioactivity in Related Spirochromanes (e.g., GPR119 Agonism)Validated spirochromanone core as privileged scaffold for drug discovery.
2014 OnwardsCommercial Availability (e.g., CAS 934554-40-2)Accelerated SAR exploration by providing reliable access to the core scaffold (~95% purity).
2018-2023Emergence of Enantioselective Syntheses (e.g., (R)-enantiomer CAS 1253965-45-5)Enabled study of stereospecific bioactivity and development of chiral derivatives.

Structural Uniqueness and Three-Dimensional Complexity

Spiro[chroman-2,1'-cyclobutan]-4-one possesses a distinctive tricyclic spiro architecture defined by the fusion of a chroman-4-one moiety and a cyclobutane ring sharing a single quaternary carbon atom (the spiro center). Key structural parameters derived from its molecular formula (C₁₂H₁₂O₂, MW 188.22 g/mol) and canonical SMILES (O=C1CC2(CCC2)Oc2c1cccc2) reveal its inherent three-dimensionality [2] [4]. Compared to its chromone or non-spiro chromanone counterparts, the spiro junction forces the chromanone ring into a defined butterfly-like conformation and imposes significant angular strain from the fused cyclobutane. This results in:

  • Reduced Planarity & Enhanced Stereochemical Definition: The chromanone benzene ring and the carbonyl group are held in a near-perpendicular orientation relative to the cyclobutane plane, drastically reducing overall molecular planarity. This promotes specific, directional interactions with protein targets [3].
  • Increased Saturation & Improved Drug-like Properties: The scaffold incorporates two saturated rings (cyclobutane and dihydropyran), contributing to a higher fraction of sp³-hybridized carbons (Fsp³ = 0.67). This correlates with improved aqueous solubility and a higher likelihood of successful development compared to flat aromatic systems .
  • Defined Vectorial Presentation: Substituents introduced onto the cyclobutane ring or the chromanone core (aryl ring or positions 3/5-8) project into distinct spatial quadrants. This allows for precise optimization of interactions within binding pockets. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the spiro center creates a steric bulge influencing nearby binding interactions [3] [7].
  • Chirality Potential: While the parent scaffold lacks chiral centers, unsymmetrical substitution (e.g., at the cyclobutane or chromanone C3) generates chiral molecules. Enantiopure versions, like (R)-Spiro[chromane-2,1'-cyclobutan]-4-ol (CAS: 1253965-45-5), are accessible and crucial for exploiting stereospecific target binding [8]. Computational models (e.g., using InChIKey: VAHPFHDJAVFATB-UHFFFAOYSA-N) highlight the restricted rotation around the spiro center and the resulting conformational rigidity [4].

Table 2: Structural Features and Comparison to Related Scaffolds

Structural FeatureSpiro[chroman-2,1'-cyclobutan]-4-oneChromone (4H-Chromen-4-one)Non-Spiro Chroman-4-one
Core StructureBenzene + Dihydropyranone + Spiro CyclobutaneBenzene + PyroneBenzene + Dihydropyranone
Key CharacteristicHighly 3D, Spiro Junction, High Fsp³ (0.67)Planar, Aromatic, Low Fsp³ (0.22)Moderately 3D, Non-spiro, Fsp³ ~0.44
Representative Molecular Weight188.22 g/mol146.14 g/mol148.16 g/mol
XLogP3 (Estimated)~2.1 (Higher than chromone due to aliphatic cyclobutane)~1.4~1.4
Conformational FlexibilityLow (Restricted by spiro cyclobutane)Very Low (Planar)Moderate (Flexible dihydropyran ring)
Common Bioactive Derivatives3-Substituted, Benzene-ring substituted, Reduced ketone2/3-Substituted, Flavone/Isoflavone cores2/3-Substituted, Flavanones
Role in DesignConformationally constrained core, 3D vector controlFlat aromatic pharmacophoreFlexible core with defined stereocenters

Role as a Privileged Scaffold in Bioactive Molecule Design

The scaffold Spiro[chroman-2,1'-cyclobutan]-4-one exemplifies a privileged structure in medicinal chemistry – a molecular framework capable of providing high-affinity ligands for diverse receptors through judicious substitution. Its privilege stems from:

  • Target Versatility via Strategic Functionalization: The scaffold provides multiple points for diversification, enabling tuning for specific target classes. Substitution on the aromatic ring (positions 5-8) modulates hydrophobic interactions and π-stacking. Derivatization at the C3 position (e.g., benzylidene, aryl, heteroaryl) creates extended conjugated systems mimicking natural flavonoids or introduces steric bulk. Reduction of the C4 ketone to an alcohol introduces a hydrogen bond donor and a chiral center. Functionalization of the cyclobutane ring (e.g., alkyl, halogen, small heterocycle) exploits its role as a steric and conformational control element projecting substituents into specific spatial regions. This allows the scaffold to mimic structural motifs found in ligands for kinases, GPCRs, nuclear receptors, and ion channels [3] [5] [7].
  • Optimization of Pharmacokinetic Properties: The inherent balanced lipophilicity (predicted XLogP ~2.1) of the core scaffold facilitates cell membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability, a critical advantage over highly lipophilic spirocycles or polar chromones. The presence of the ketone carbonyl and the ether oxygen offers sites for metabolic conjugation (e.g., glucuronidation) and potential hydrogen bonding, aiding solubility. Its moderate molecular weight (188 g/mol) provides ample molecular headroom for adding functional groups without exceeding typical drug-like property limits (MW < 500 Da) [4].
  • Demonstrated Bioactivity in Related Spirochromanes: While direct reports on the cyclobutane variant are still emerging in the public domain, closely related spirochromanones, particularly the spiro[chromane-2,4'-piperidine]-4-ones, showcase the scaffold's potential. These analogs exhibit potent and selective activities, including:
  • GPR119 Agonism: For type 2 diabetes treatment (e.g., reducing glucose excursion in vivo at 3 mg/kg) [5].
  • Histamine H3 Receptor Antagonism: For CNS disorders [3].
  • Acetyl-CoA Carboxylase (ACC) Inhibition: For metabolic syndrome and cancer [3].
  • Anti-cancer Activity: Through mechanisms like tubulin inhibition or kinase modulation, leveraging the scaffold's ability to disrupt protein-protein interactions or enzyme active sites [3] [7].
  • Anti-inflammatory & Antioxidant Effects: Attributed to structural similarity to flavonoids [3] [6] [7].The cyclobutane variant is anticipated to share this versatility while offering potentially improved metabolic stability and distinct spatial projection compared to larger spiro rings like piperidine.

Table 3: Potential Bioactivity Directions for Spiro[chroman-2,1'-cyclobutan]-4-one Derivatives

Therapeutic AreaTarget ClassRationale & Supporting EvidenceKey Potential Modifications
Metabolic DiseasesGPR119 AgonistsStructural analogy to potent spiro[chromane-2,4'-piperidin]-4-one GPR119 agonists; Cyclobutane may enhance metabolic stability.C3-Benzyl sulfones/amides, Aryl ring electron-donating groups.
OncologyTubulin Polymerization InhibitorsSpirochromanones mimic combretastatin A-4 pharmacophore; 3-Benzylidene derivatives show anti-angiogenic/cytotoxic effects.(E)-3-Benzylidene substituents, 6,7-Methylenedioxy on aryl ring.
Kinase Inhibitors (e.g., VEGFR2)Flavonoid/chromanone affinity for kinases; Spiro constraint can improve selectivity.C3-Heteroaryl groups, Anilino substituents at C3.
Infectious DiseasesAnti-malarials / Anti-TB AgentsSpirocyclic cores prevalent in anti-infectives (e.g., Spiro-Flavonoids); Activity demonstrated in related spirochromanes.3-Aryl/heteroaryl, 8-Amino/NH₂, Mannich bases at C3.
Neurological DisordersHistamine H3 Receptor AntagonistsPiperidine spiro analogs show activity; Cyclobutane as isostere potentially reducing off-target CNS effects.N-Linked chains (sulfonamides, amides) on cyclobutane nitrogen*.
Inflammation/OxidationAntioxidant / Anti-inflammatoryChromanone core mimics natural antioxidants (e.g., flavanones); Spiro constraint can enhance radical scavenging potential.Free OH groups at C6/C7, C3-Phenolic substituents.

*Requires functionalized cyclobutane (e.g., 3-aminocyclobutyl spiro junction, not parent scaffold).

The integration of computational modeling and structure-based design is accelerating the application of Spiro[chroman-2,1'-cyclobutan]-4-one. Docking studies suggest the chromanone carbonyl forms critical hydrogen bonds with protein residues, while the spiro cyclobutane occupies defined hydrophobic pockets, contributing to binding affinity and selectivity. Its role as a conformational restrictor of pendant pharmacophores (e.g., aryl groups at C3) further enhances binding efficiency by reducing the entropic penalty associated with ligand binding [3] [5]. As synthetic methodologies, particularly for enantioselective variants, continue to mature, this compact, three-dimensional scaffold is poised to play an increasingly significant role in the discovery of novel therapeutics addressing complex diseases.

Properties

CAS Number

934554-40-2

Product Name

Spiro[chroman-2,1'-cyclobutan]-4-one

IUPAC Name

spiro[3H-chromene-2,1'-cyclobutane]-4-one

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2

InChI Key

VAHPFHDJAVFATB-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC(=O)C3=CC=CC=C3O2

Canonical SMILES

C1CC2(C1)CC(=O)C3=CC=CC=C3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.